Aluminum N-acetyl-L-glutamine

Antiulcer Mucosal Protection Preclinical Efficacy

Researchers often face supply issues with poorly characterized aluminum complexes for gastrointestinal studies. Aluminum N-acetyl-L-glutamine (CAS 42365-33-3) resolves this as a water-soluble, analytically defined reference standard for mucosal protection research. - Stimulates hexosamine and sialic acid production, reinforcing mucosal barriers without neutralizing gastric acid. - Demonstrates a 37% inhibition of ulcer index in preclinical models, significantly outperforming equimolar L-glutamine. - Ideal for studies on ethanol-, HCl-, or bile acid-induced lesions at 30-100 mg/kg. This ensures reproducible data for drug development programs focused on mucosal defense mechanisms.

Molecular Formula C7H12AlN2O4+3
Molecular Weight 215.16 g/mol
CAS No. 42365-33-3
Cat. No. B12751360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum N-acetyl-L-glutamine
CAS42365-33-3
Molecular FormulaC7H12AlN2O4+3
Molecular Weight215.16 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCC(=O)N)C(=O)O.[Al+3]
InChIInChI=1S/C7H12N2O4.Al/c1-4(10)9-5(7(12)13)2-3-6(8)11;/h5H,2-3H2,1H3,(H2,8,11)(H,9,10)(H,12,13);/q;+3/t5-;/m1./s1
InChIKeyVAYMRGDBPHCZCI-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aluminum N-acetyl-L-glutamine: Procurement-Focused Baseline


Aluminum N-acetyl-L-glutamine (CAS 42365-33-3), also referred to as aceglutamide aluminum (3:1) salt or the branded product Glumal, is an organoaluminum complex formed from N-acetyl-L-glutamine and aluminum [1]. It was first launched in Japan in 1978 for the treatment of gastric ulcers and is classified as a mucosal protective antiulcer agent . Unlike simple aluminum antacids that primarily neutralize gastric acid, this compound acts by reinforcing mucosal defensive factors, positioning it as a distinct therapeutic entity within the gastrointestinal drug class [2].

Aluminum N-acetyl-L-glutamine: Generic Substitution Flaws


Substituting Aluminum N-acetyl-L-glutamine with other aluminum salts, such as aluminum hydroxide or sucralfate, or with its parent amino acid L-glutamine, ignores fundamental differences in solubility, mechanism of action, and therapeutic potency. Aluminum N-acetyl-L-glutamine is water-soluble, whereas conventional aluminum antacids are practically insoluble, leading to vastly different pharmacokinetic and mucosal adhesion profiles . Critically, its antiulcer effect is not driven by acid neutralization but by a marked stimulation of mucosal defensive factors, a property where it significantly outperforms equimolar doses of L-glutamine in preclinical models [1]. This unique combination of solubility and mucosal bioactivity renders simple compound-for-compound interchange scientifically unsound.

Aluminum N-acetyl-L-glutamine: Quantitative Evidence Guide


Ulcer Healing Potency vs. L-Glutamine

In a direct comparative study using an acetic acid-induced ulcer model in rats, Aluminum N-acetyl-L-glutamine (1,000 mg/kg × 2/day, p.o.) demonstrated significantly superior ulcer healing compared to an identical dose of L-glutamine, the non-complexed parent molecule [1].

Antiulcer Mucosal Protection Preclinical Efficacy

Mucosal Cytoprotection Without Acid Suppression

Unlike aluminum hydroxide or magaldrate, which neutralize gastric acid, Aluminum N-acetyl-L-glutamine exerts its antiulcer effect through cytoprotection without suppressing acid secretion [1]. This mechanism-based differentiation was quantified in pylorus-ligated rats, where the compound showed a distinct pharmacological profile.

Mechanism of Action Gastric Cytoprotection Acid Secretion

Long-Term Relapse Prevention in Clinical Trials

In a 1-year, multicenter, randomized clinical trial, Aluminum N-acetyl-L-glutamine (as aceglutamide aluminium salt, AAL) was directly compared to zinc acexamate (ZAC) and magaldrate (MAG) for the maintenance treatment of healed peptic ulcers [1].

Clinical Trial Relapse Prevention Peptic Ulcer

Water Solubility Advantage for Formulation

Aluminum N-acetyl-L-glutamine is characterized as a white powder that is soluble in water but insoluble in methanol, ethanol, and acetone . This solubility profile is the inverse of most simple aluminum salts used as antacids.

Solubility Formulation Physicochemical Property

Aluminum N-acetyl-L-glutamine: Optimal Application Scenarios


Mucosal Defense Factor Stimulation Studies

When designing a study to quantify the stimulation of mucosal protective factors (hexosamine, sialic acid, uronic acid), Aluminum N-acetyl-L-glutamine serves as a superior positive control compared to L-glutamine, providing a 37% inhibition of the ulcer index and a significant increase in mucosal components at equivalent doses [1].

Non-Acid-Suppressive Ulcer Therapy Development

For programs seeking antiulcer agents that do not alter gastric pH, this compound is an ideal reference standard. It has been shown to prevent gastric lesions induced by ethanol, HCl, and bile acids at 30-100 mg/kg without decreasing acid secretion, a profile not achievable with conventional aluminum antacids [2].

Water-Soluble Aluminum Complex Formulation

Researchers requiring a water-soluble source of aluminum for in vitro or in vivo studies (e.g., investigating aluminum bioavailability or mucosal adhesion) can use Aluminum N-acetyl-L-glutamine as a reliable, well-characterized complex. Its solubility contrasts with insoluble aluminum salts, enabling aqueous-based formulations .

Long-Term Peptic Ulcer Maintenance Research

In clinical protocols evaluating relapse prevention over extended periods (12 months), this compound provides a benchmark aluminum-based mucosal protectant. Its performance was comparable to zinc acexamate and superior to magaldrate in a head-to-head trial, informing drug selection in gastroenterology trials [3].

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